Chemical structure of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
Chemical structure of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
An In-depth Technical Guide on the Chemical Structure of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid, systematically known as N-(2-cyanobenzyl)-N-isopropylglycine, is a synthetic amino acid derivative. Its structural framework, incorporating a cyanobenzyl moiety, an isopropyl group, and a glycine backbone, suggests potential applications in medicinal chemistry and drug development. The presence of the glycine structure is of particular interest due to the role of glycine as a neurotransmitter and its transport mechanisms in the central nervous system. This guide provides a comprehensive overview of the chemical structure, synthesis, and predicted physicochemical and biological properties of this compound, offering a foundation for further research and application.
Chemical Structure and Identifiers
The molecule consists of a central nitrogen atom bonded to a 2-cyanobenzyl group, an isopropyl group, and the alpha-carbon of an acetic acid (glycine) moiety. The ortho-position of the cyano group on the benzyl ring introduces specific steric and electronic features that may influence its biological activity.
| Identifier | Value |
| IUPAC Name | 2-((2-cyanobenzyl)(isopropyl)amino)acetic acid |
| Synonyms | N-(2-cyanobenzyl)-N-isopropylglycine |
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| SMILES | CC(C)N(CC1=CC=CC=C1C#N)CC(=O)O |
| InChI Key | (Predicted) |
Synthesis and Purification
A plausible and efficient synthetic route to [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid involves a two-step process starting from 2-cyanobenzyl bromide.
Synthetic Workflow
Caption: Proposed two-step synthesis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(2-cyanobenzyl)isopropylamine
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To a solution of 2-cyanobenzyl bromide (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and isopropylamine (1.5 eq).
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Stir the reaction mixture at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield N-(2-cyanobenzyl)isopropylamine.
Step 2: Synthesis of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid
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To a solution of N-(2-cyanobenzyl)isopropylamine (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) at 0 °C.
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Stir the mixture for 30 minutes, then add ethyl bromoacetate (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude ethyl ester.
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Dissolve the crude ester in a mixture of THF and water.
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Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
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Acidify the reaction mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate.
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Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Spectroscopic and Physicochemical Properties
The following properties are predicted based on the analysis of structurally related compounds.
| Property | Predicted Value | Reference/Justification |
| Melting Point | 180-190 °C | Based on similar N-benzylglycine derivatives.[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | The presence of both polar (carboxylic acid, cyano) and nonpolar (benzyl, isopropyl) groups suggests amphiphilic character.[2] |
| pKa | ~2.5 (carboxylic acid), ~9.0 (tertiary amine) | Estimated based on standard pKa values for carboxylic acids and protonated tertiary amines. |
Predicted Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 12.5 (s, 1H, COOH), 7.8-7.4 (m, 4H, Ar-H), 4.0 (s, 2H, N-CH₂-Ar), 3.5 (s, 2H, N-CH₂-COOH), 3.0 (sept, 1H, CH-(CH₃)₂), 1.2 (d, 6H, CH-(CH₃)₂).
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¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 172 (C=O), 140 (Ar-C), 133 (Ar-C), 130 (Ar-C), 128 (Ar-C), 118 (C≡N), 115 (Ar-C-CN), 58 (N-CH₂-Ar), 55 (N-CH₂-COOH), 50 (CH-(CH₃)₂), 20 ((CH₃)₂).
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IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 2225 (C≡N), 1730 (C=O), 1600, 1450 (C=C, aromatic).[3][4][5]
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Mass Spectrometry (ESI-MS): m/z 233.12 [M+H]⁺.
Potential Applications and Mechanism of Action
Derivatives of glycine, such as N-benzylglycine, have been shown to act as competitive inhibitors of the glycine transporter 1 (GlyT1).[6] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased synaptic glycine levels. This, in turn, can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning, memory, and synaptic plasticity.
Given its structural similarity to known GlyT1 inhibitors, it is hypothesized that [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid may exhibit similar biological activity. The cyanobenzyl and isopropyl groups could influence the compound's binding affinity and selectivity for GlyT1.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action via GlyT1 inhibition.
Hypothetical Experimental Protocol: Glycine Uptake Assay
This protocol describes a hypothetical experiment to evaluate the inhibitory effect of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid on GlyT1.
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Cell Culture: Culture a cell line stably expressing human GlyT1 (e.g., HEK293-hGlyT1) in appropriate media.
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Assay Preparation: Seed the cells in a 96-well plate and grow to confluency.
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Compound Treatment: Prepare serial dilutions of [(2-Cyano-benzyl)-isopropyl-amino]-acetic acid in assay buffer.
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Uptake Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compound or vehicle control for 15 minutes. c. Initiate the uptake by adding a mixture of [³H]glycine and unlabeled glycine. d. Incubate for a defined period (e.g., 10 minutes) at room temperature. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
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Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
[(2-Cyano-benzyl)-isopropyl-amino]-acetic acid is a compound of interest for further investigation, particularly in the field of neuroscience and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its predicted properties suggest it could be a valuable tool for studying glycine transport and its role in neurotransmission. The experimental protocols and predicted data presented in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule.
References
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link][3][4]
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Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link][3][4]
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Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link][5]
